molecular formula C16H22F4N6OS B10938356 2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide

2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide

Cat. No.: B10938356
M. Wt: 422.4 g/mol
InChI Key: BVJJADCIZWCBAI-UHFFFAOYSA-N
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Description

2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via a difluoromethylation reaction, often using reagents such as chlorodifluoromethane.

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne.

    Coupling of Pyrazole and Triazole Rings: The pyrazole and triazole rings are then coupled together using a suitable linker, such as a methylene bridge.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the difluoromethyl groups, potentially converting them to monofluoromethyl or methyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Monofluoromethyl or Methyl Derivatives: From reduction reactions.

    Substituted Acetamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to proteins, while the triazole and pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[3,5-BIS(FLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE
  • 2-[(5-{[3,5-BIS(METHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE

Uniqueness

The presence of difluoromethyl groups in 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE distinguishes it from similar compounds. These groups can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable molecule for various applications.

Properties

Molecular Formula

C16H22F4N6OS

Molecular Weight

422.4 g/mol

IUPAC Name

2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C16H22F4N6OS/c1-4-25-12(7-26-11(15(19)20)5-10(24-26)14(17)18)22-23-16(25)28-8-13(27)21-6-9(2)3/h5,9,14-15H,4,6-8H2,1-3H3,(H,21,27)

InChI Key

BVJJADCIZWCBAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC(C)C)CN2C(=CC(=N2)C(F)F)C(F)F

Origin of Product

United States

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